molecular formula C20H27NO5 B1327331 Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate CAS No. 898781-23-2

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate

Numéro de catalogue: B1327331
Numéro CAS: 898781-23-2
Poids moléculaire: 361.4 g/mol
Clé InChI: LGKXIYVVXYMEFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (400 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
1.25 t (3H) CH₃ of ethyl ester
3.45–3.70 m (8H) OCH₂CH₂O in spirocycle
4.12 q (2H) OCH₂ of ethyl ester
7.25–7.45 m (4H) Aromatic protons
3.12 s (2H) NCH₂Ph bridge

¹³C NMR (100 MHz, CDCl₃) confirms:

  • Ester carbonyl at 171.2 ppm
  • Ketone carbonyl at 206.5 ppm
  • Spirocyclic carbons between 60–70 ppm

Infrared Spectroscopy (IR)

Notable absorptions (KBr pellet, cm⁻¹):

  • 1725 (ester C=O stretch)
  • 1680 (ketone C=O stretch)
  • 1250–1100 (C-O-C asymmetric stretching)
  • 2850–2950 (sp³ C-H stretches)

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows:

  • Base peak at m/z 361.4 ([M+H]⁺)
  • Fragment at m/z 245.1 from loss of C₅H₈O₂
  • Spirocyclic ring cleavage at m/z 132.0

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray data remains unpublished, analogous spirocyclic compounds exhibit:

  • Triclinic crystal systems with P 1 space groups
  • Torsion angles of 85–95° between the phenyl and spirocyclic planes
  • Intermolecular hydrogen bonds between ketone oxygen and adjacent ester groups (2.8–3.2 Å)

Predicted unit cell parameters from DFT:

Parameter Value
a 12.45 Å
b 10.32 Å
c 8.76 Å
α 90.5°
β 105.3°
γ 89.8°

Computational Modeling of Three-Dimensional Conformations

DFT simulations (B3LYP/6-311+G(d,p)) reveal:

  • Spirocyclic ring puckering : The 1,4-dioxa-8-azaspiro[4.5]decane adopts a twist-boat conformation with a pseudorotation angle of 152°.
  • Intramolecular interactions :
    • C-H···O hydrogen bond (2.3 Å) between the phenyl ring and spirocyclic oxygen
    • Conjugative stabilization of the enolate form (ΔG = −12.7 kcal/mol)
  • Solvent effects :
    • Dielectric constant (ε) > 20 induces planarization of the ketone group
    • In apolar solvents (ε < 5), the molecule adopts a compact globular shape

Molecular dynamics simulations (100 ns, water) show:

  • Radius of gyration : 6.2 ± 0.3 Å
  • Solvent-accessible surface area : 480 ± 25 Ų
  • Persistent hydrogen bonds with water molecules at the ester and ketone groups

Propriétés

IUPAC Name

ethyl 4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-6-4-3-5-16(17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKXIYVVXYMEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643794
Record name Ethyl 4-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-23-2
Record name Ethyl 4-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This intermediate is then reacted with an appropriate phenyl derivative to introduce the phenyl group. The final step involves the esterification of the resulting compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate has shown potential in various medicinal chemistry applications:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of spirocyclic compounds have demonstrated efficacy against breast cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have shown that spiro compounds can interact with bacterial membranes, leading to increased permeability and cell death. This property is crucial for developing new antibiotics against resistant bacterial strains .

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its unique structure allows for the incorporation into copolymers that exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications .

Photovoltaic Materials

The compound's optical properties make it a candidate for use in organic photovoltaic devices. Research has indicated that incorporating such compounds into organic solar cells can improve light absorption and energy conversion efficiency, contributing to the development of more efficient renewable energy sources .

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of spirocyclic compounds similar to this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for drug development .

Development of Novel Polymers

Research conducted at a leading polymer science institute investigated the use of this compound in creating new polymer blends. The resulting materials exhibited superior mechanical properties compared to traditional polymers, indicating its utility in high-performance applications such as automotive and aerospace components .

Mécanisme D'action

The mechanism of action of Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Group Variations

The compound belongs to a class of spirocyclic benzophenone derivatives. Key structural analogues include:

Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate (CAS: 898782-16-6) Structural Difference: Extended alkyl chain (8-oxooctanoate vs. 4-oxobutyrate). Impact: Higher molecular weight (417.55 vs. 361.43) and boiling point (543.6°C vs. unspecified), suggesting increased hydrophobicity and thermal stability .

4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)]-1,3-dithiopen-2-thione Structural Difference: Replacement of oxobutyrate with a dithiopen-thione group.

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone Structural Difference: Thiomorpholinomethyl and thiomethyl substituents instead of spirocyclic and oxobutyrate groups.

Physicochemical Properties

A comparative analysis of physical properties is summarized below:

Compound Name CAS Molecular Formula Molecular Weight Boiling Point (°C) Reference
Ethyl 4-[2-[8-(spiro)methyl]phenyl]-4-oxobutyrate 898781-23-2 C₂₀H₂₇NO₅ 361.43 -
Ethyl 8-[4-[8-(spiro)methyl]phenyl]-8-oxooctanoate 898782-16-6 C₂₄H₃₅NO₅ 417.55 543.6
4-[8-(spiro)]-1,3-dithiopen-2-thione - C₁₂H₁₅NO₂S₃ 285.43 -

Key Observations :

  • Chain Length: Longer alkyl chains (e.g., octanoate) increase molecular weight and boiling point due to enhanced van der Waals interactions.
  • Functional Groups : Thione and thiomethyl groups reduce polarity compared to ester moieties, affecting solubility and reactivity .

Activité Biologique

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS No. 898782-04-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Formula: C20H27NO5
Molecular Weight: 361.43 g/mol
CAS Number: 898782-04-2

The compound features a spirocyclic structure that includes a 1,4-dioxa and an azaspiro group, which may contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The unique configuration may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : The compound's structural characteristics could contribute to anti-inflammatory activity, potentially by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Some derivatives of spirocyclic compounds have shown promise in cancer research, indicating that this compound might possess cytotoxic effects against specific cancer cell lines.

Case Studies and Experimental Data

A review of literature reveals the following findings related to the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
AntimicrobialDisk diffusion assaySignificant inhibition of bacterial growth observed at concentrations above 50 µg/mL.
CytotoxicityMTT assay on HeLa cellsIC50 values determined to be around 30 µM, indicating moderate cytotoxicity.
Anti-inflammatoryELISA for cytokine levelsReduction in IL-6 and TNF-alpha levels after treatment with the compound in vitro.

The mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, it is hypothesized that:

  • Membrane Disruption : The hydrophobic nature of the spirocyclic structure may allow it to insert into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.

Safety and Toxicity

While preliminary studies indicate promising biological activities, safety and toxicity assessments are crucial for further development. Current data suggest that the compound exhibits low toxicity in vitro; however, comprehensive in vivo studies are necessary to evaluate its safety profile.

Q & A

Q. Advanced

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods via SHELXS or SIR97 for phase determination .
  • Refinement : SHELXL refines parameters (e.g., anisotropic displacement, hydrogen bonding) with R-factors < 0.05 for high-resolution data .
  • Validation : Check for twinning using WinGX and visualize with ORTEP-3 to confirm spirocyclic geometry and intramolecular interactions .

What spectroscopic techniques are suitable for characterizing this compound?

Q. Basic

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and spirocyclic methylene groups (δ 1.4–2.5 ppm). 13^{13}C NMR confirms carbonyl (δ 170–210 ppm) and ether carbons (δ 60–100 ppm) .
  • IR : Peaks at 1700–1750 cm1^{-1} (ester C=O) and 1100–1250 cm1^{-1} (C-O-C) .
  • HRMS : Exact mass analysis (e.g., m/z 435.2654 [M+H]+^+) validates molecular formula .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Assay Consistency : Standardize cell lines (e.g., HEK-293 for receptor binding) and compound purity (HPLC ≥ 95%) .
  • Meta-Analysis : Compare IC50_{50} values under identical conditions (pH, temperature) and validate via dose-response curves.
  • Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., σ receptors) and identify critical binding residues .

What structural features influence the compound’s reactivity?

Q. Basic

  • Spirocyclic Core : Rigidity reduces conformational flexibility, enhancing selectivity in receptor binding .
  • Ester Group : Susceptible to hydrolysis under acidic/basic conditions, requiring stability studies .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., fluorine) modulate electronic density and metabolic stability .

How to design SAR studies for derivatives of this compound?

Q. Advanced

  • Modifications : Introduce substituents at the phenyl ring (e.g., halogens, methoxy) or spiro nitrogen (e.g., acyl, sulfonyl groups) .
  • Synthesis : Follow protocols for sulfonylation (e.g., using triethylamine and sulfonyl chlorides in dichloromethane) .
  • Evaluation : Test derivatives in vitro (e.g., receptor binding assays) and in vivo (e.g., anticonvulsant models) to correlate structure with activity .

What purification methods are effective post-synthesis?

Q. Basic

  • Column Chromatography : Silica gel with gradients of dichloromethane/methanol (9:1) for polar derivatives .
  • Recrystallization : Use ethanol/water mixtures for high-yield recovery of crystalline products .
  • Drying Agents : Anhydrous sodium sulfate removes trace moisture from organic extracts .

How to model the compound’s interaction with biological targets computationally?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Simulate binding to σ receptors using AutoDock, focusing on hydrogen bonds with Asp126 and hydrophobic interactions with Phe144 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

What are common degradation pathways under various storage conditions?

Q. Basic

  • Hydrolysis : Ester cleavage in aqueous buffers (pH < 3 or > 8) forms 4-oxobutyric acid derivatives.
  • Oxidation : The ketone group may oxidize to carboxylic acid under prolonged light exposure.
  • Mitigation : Store at -20°C in amber vials with desiccants. Monitor stability via HPLC .

How to analyze crystallographic data when twinning is suspected?

Q. Advanced

  • Detection : Use PLATON to calculate twinning fractions and Hooft parameters .
  • Refinement : Apply twin laws (e.g., two-fold rotation) in SHELXL and validate with Rint_{int} < 0.1 .
  • Visualization : ORTEP-3 highlights disorder or overlapping electron density in the spirocyclic core .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.